molecular formula C8H6BrN3O2 B1404530 Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1379297-22-9

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No. B1404530
M. Wt: 256.06 g/mol
InChI Key: MDEIINGCHGEFBF-UHFFFAOYSA-N
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Description

“Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate” is a chemical compound with the molecular formula C8H6BrN3O2 . It has a molecular weight of 256.06 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate” were not found in the search results, imidazo[1,2-a]pyrazines in general are known to be versatile scaffolds in organic synthesis . They have been used in the development of various biologically active compounds . The synthesis of new imidazo[1,2-a]pyrazines often involves the use of hydrazone functionality and suitably substituted 1,2,4-triazole moieties .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate” is 1S/C8H6BrN3O2/c1-14-8(13)6-7-10-2-3-12(7)4-5(9)11-6/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate” is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Structural Analysis : The synthesis of imidazo[1,2-a]pyrazine derivatives, including compounds structurally related to Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, has been extensively studied. These compounds are often synthesized via condensation reactions involving various reagents and have their structures elucidated using spectral and analytical data (Jyothi & Madhavi, 2019), (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

  • Development of Industrial Processes : The development of efficient industrial processes for the synthesis of imidazo[1,2-a]pyrazine derivatives highlights the importance of these compounds in various applications. A scale-up process for a multicomponent reaction leading to various 3-aminoimidazo[1,2-a]pyrazines demonstrates the practical utility of these compounds in industrial settings (Baenziger, Durantie, & Mathes, 2017).

Biological Activities

  • Pharmacological Activities : Imidazo[1,2-a]pyrazine derivatives, similar in structure to Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, have been investigated for various pharmacological activities. These include uterine-relaxing, antibronchospastic activities, and potential antiinflammatory effects (Sablayrolles et al., 1984), (Abignente et al., 1992).

  • Antimicrobial and Anticancer Activities : Some derivatives have shown promising antimicrobial and anticancer activities. This suggests potential applications in developing new therapeutic agents (Abdel‐Aziz et al., 2009).

  • Bronchodilatory Effects : Research on derivatives of imidazo[1,2-a]pyrazine, similar to Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, has shown that these compounds can act as bronchodilators, offering potential benefits in asthma therapy (Bonnet et al., 1998).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-10-2-3-12(7)4-5(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIINGCHGEFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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